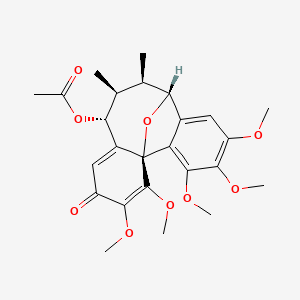

KadsulignanB

Description

Kadsulignan B is a dibenzocyclooctadiene lignan isolated from Kadsura longipedunculata (Schisandraceae), a plant traditionally used in Chinese medicine for treating inflammation, liver disorders, and rheumatoid diseases . Structurally, it features a fused bicyclic framework with methoxy and benzodioxole substituents, contributing to its bioactivity. Early phytochemical studies identified Kadsulignan B alongside related lignans (e.g., Kadsulignans C, D, H–K) through chromatographic separation and spectroscopic analysis (NMR, MS) .

Properties

Molecular Formula |

C25H30O9 |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

[(1S,7R,8S,9R,10R)-2,3,13,14,15-pentamethoxy-8,9-dimethyl-4-oxo-17-oxatetracyclo[8.6.1.01,6.011,16]heptadeca-2,5,11,13,15-pentaen-7-yl] acetate |

InChI |

InChI=1S/C25H30O9/c1-11-12(2)20(33-13(3)26)15-10-16(27)21(29-5)24(32-8)25(15)18-14(19(11)34-25)9-17(28-4)22(30-6)23(18)31-7/h9-12,19-20H,1-8H3/t11-,12+,19-,20-,25+/m1/s1 |

InChI Key |

OHOKZEXDBOSOBF-GNVVBUIOSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H](C2=CC(=O)C(=C([C@@]23C4=C(C(=C(C=C4[C@@H]1O3)OC)OC)OC)OC)OC)OC(=O)C)C |

Canonical SMILES |

CC1C(C(C2=CC(=O)C(=C(C23C4=C(C(=C(C=C4C1O3)OC)OC)OC)OC)OC)OC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadsulignanB typically involves the extraction of the compound from the stems of Kadsura coccinea. The process includes several steps:

Extraction: The plant material is dried and ground into a fine powder. The powder is then subjected to solvent extraction using a mixture of organic solvents such as methanol and dichloromethane.

Purification: The crude extract is purified using chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound.

Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.

Industrial Production Methods

Industrial production of this compound is still in the research phase, and large-scale production methods have not been fully developed. advancements in biotechnological approaches, such as plant cell culture and metabolic engineering, hold promise for the future industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

KadsulignanB undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of this compound.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities.

Scientific Research Applications

Chemistry: KadsulignanB serves as a valuable compound for studying lignan biosynthesis and structure-activity relationships.

Industry: The compound’s unique chemical structure and biological activities make it a potential ingredient in pharmaceutical and nutraceutical products.

Mechanism of Action

The mechanism of action of KadsulignanB involves its interaction with specific molecular targets and pathways:

Antiviral Activity: This compound inhibits viral replication by targeting viral enzymes and proteins essential for the virus’s life cycle.

Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Structural Features

Kadsulignan B shares a dibenzocyclooctadiene skeleton with its analogs but differs in substituent patterns (Table 1). For example:

- Kadsulignan C : Lacks a methoxy group at C-4 but includes a methylenedioxy bridge at C-9/C-10 .

- Kadsulignan H : Contains an additional hydroxyl group at C-12, enhancing its polarity .

- Schisandrin B (non-Kadsura lignan): Features a tetrahydrofuran ring instead of a benzodioxole group, altering metabolic stability .

Table 1. Structural and Functional Comparison of Kadsulignan B with Analogs

Pharmacological Activities

- Anti-inflammatory Activity : Kadsulignan B inhibits NF-κB signaling (IC₅₀: 12.5 μM) but is less potent than Schisandrin B (IC₅₀: 8.7 μM), likely due to the latter’s tetrahydrofuran moiety enhancing membrane permeability .

- Antioxidant Capacity : Kadsulignan C exhibits stronger radical scavenging (EC₅₀: 18.3 μM) than Kadsulignan B (EC₅₀: 25.1 μM), attributed to its methylenedioxy group stabilizing free radicals .

- Metabolic Stability : Kadsulignan H’s hydroxyl group increases water solubility but reduces half-life in hepatic microsomes (t₁/₂: 2.1 h) compared to Kadsulignan B (t₁/₂: 3.8 h) .

Analytical Challenges

Differentiating Kadsulignan B from analogs requires complementary techniques (e.g., HPLC-MS/MS, 2D NMR) due to near-identical mass spectra and retention times . For instance, Kadsulignan B and C differ only by a 16 Da mass shift in MS/MS spectra, corresponding to the methylenedioxy vs. methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.